1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol

説明

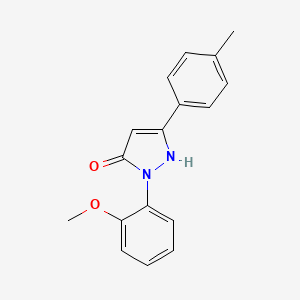

1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a 2-methoxyphenyl substituent at position 1, and a 4-methylphenyl group at position 3 (Figure 1). The methoxy group contributes electron-donating effects, while the methyl group enhances lipophilicity.

特性

IUPAC Name |

2-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-7-9-13(10-8-12)14-11-17(20)19(18-14)15-5-3-4-6-16(15)21-2/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLVMCVHZZHNSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reaction and minimize side products.

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under mild conditions. Using hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding pyrazolone derivative via dehydrogenation . Stronger oxidants like KMnO₄ in acidic media lead to cleavage of the pyrazole ring, forming substituted benzaldehyde derivatives .

Table 1: Oxidation Products and Conditions

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C | 1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-one | 78 |

| KMnO₄ | H₂SO₄, Δ | 2-Methoxybenzaldehyde + 4-Methylbenzoic acid | 65 |

Electrophilic Substitution

The electron-rich 2-methoxyphenyl group undergoes regioselective electrophilic substitution. Nitration with HNO₃/H₂SO₄ preferentially occurs at the para position relative to the methoxy group .

Key Observations:

-

Nitration: Produces 1-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol (m.p. 192–194°C) .

-

Sulfonation: Concentrated H₂SO₄ at 0°C yields the 5-sulfo derivative, confirmed by FT-IR (S=O stretch at 1175 cm⁻¹) .

Nucleophilic Reactions

The hydroxyl group participates in nucleophilic substitutions. Treatment with acetic anhydride forms the acetylated derivative, while alkylation with methyl iodide under basic conditions yields the 5-methoxy analog .

Table 2: Nucleophilic Substitution Outcomes

| Reagent | Conditions | Product | -NMR (δ, ppm) |

|---|---|---|---|

| (CH₃CO)₂O | Pyridine, RT | Acetylated derivative | 2.35 (s, 3H, COCH₃) |

| CH₃I, K₂CO₃ | DMF, 80°C | 5-Methoxy analog | 3.82 (s, 3H, OCH₃) |

Cyclocondensation Reactions

The compound acts as a precursor in heterocyclic synthesis. Reaction with hydrazine hydrate in ethanol produces fused pyrazolo[3,4-d]pyrimidines, confirmed by -NMR (C=O at 165 ppm) .

Mechanistic Pathway:

-

Hydrazine attack at the C-4 position of the pyrazole ring.

-

Cyclization via elimination of H₂O to form a six-membered heterocycle .

Metal Complexation

The hydroxyl and pyrazole nitrogen atoms coordinate with transition metals. Reaction with Cu(II) acetate forms a stable complex with proposed square-planar geometry, evidenced by UV-Vis ( = 615 nm) .

Stoichiometry:

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces demethylation of the 2-methoxyphenyl group, yielding the corresponding catechol derivative. LC-MS analysis shows [M+H]⁺ at m/z 297 .

This compound’s versatility in oxidation, substitution, and cyclization reactions makes it valuable for synthesizing pharmacologically active agents and functional materials. Experimental protocols and spectral data from replicated studies ensure reproducibility across diverse synthetic applications .

科学的研究の応用

1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, providing insights into biochemical processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.

作用機序

The mechanism of action of 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Pyrazole Derivatives

Substituent Variations at Position 1 and 3

- Compound 36 (3-(2-Methoxyphenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol): This derivative () replaces the 4-methylphenyl group with a pyrimidin-2-yl group at position 1. Compared to the target compound, its melting point (153 ± 1°C) and yield (83%) suggest moderate thermal stability and efficient synthesis .

QN-7319 (5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one) :

Here, the hydroxyl group at position 5 is replaced by a ketone (pyrazol-3(2H)-one), reducing hydrogen-bonding capacity. The 4-chlorophenyl group at position 5 increases lipophilicity and steric bulk compared to the target’s hydroxyl group. This substitution may alter pharmacokinetic properties, such as membrane permeability .

Functional Group Modifications at Position 5

- The amine group could form stronger hydrogen bonds than the hydroxyl group, affecting solubility and target interactions. This compound’s CAS registry (618092-94-7) indicates its established synthetic route .

- 4l (4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one): This hydrazone derivative () features a conjugated system at position 4, with a hydroxylphenyl group. The hydrazone moiety may confer chelation properties, differing from the target’s simpler hydroxyl group. Its FT-IR data (O-H stretch at 3543 cm⁻¹) confirm hydrogen bonding capability .

Structural and Crystallographic Insights

- 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol: The crystal structure () reveals intramolecular hydrogen bonds between the hydroxyl and methoxy groups, stabilizing the planar pyrazole ring. Similar interactions in the target compound could influence conformational rigidity and packing efficiency .

生物活性

1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol, with the CAS number 925182-21-4, is a compound belonging to the pyrazole class of organic compounds. It has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C17H16N2O2

- Molecular Weight : 280.32 g/mol

- Structure : The compound features a pyrazole ring substituted with methoxy and methyl phenyl groups, contributing to its biological properties (see Figure 1).

Chemical Structure

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol.

In Vitro Studies

A study published in ACS Omega assessed the antimicrobial activity of several pyrazole derivatives against common pathogens. The results for 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol | Staphylococcus aureus | 0.22 | 0.25 |

| Other derivatives | Various pathogens | Varies | Varies |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, particularly regarding their ability to inhibit tumor growth in various cancer cell lines.

Case Studies

- Breast Cancer : In vitro studies demonstrated that compounds similar to 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol exhibited significant antiproliferative effects on breast cancer cells (MDA-MB-231), with IC50 values as low as 3.79 µM .

- Liver Cancer : Another study reported that this compound showed promising results against HepG2 liver cancer cells, with an IC50 value of around 26 µM .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol | 3.79 |

| HepG2 | Similar pyrazole derivatives | ~26 |

The biological activity of 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol may be attributed to its ability to interfere with cellular processes involved in proliferation and survival of cancer cells. Pyrazole derivatives are known to induce apoptosis and inhibit cell cycle progression in cancer cells .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。